Dipalmitolein

Lipid Biosynthesis Enzymology Triacylglycerol Synthesis

Essential for precise lipidomics & enzymology. Its unique C16:1 omega-7 structure dictates distinct DGAT kinetics (38.5% lower activity vs. diolein) and LC-MS retention, making generic DAG substitution invalid for accurate quantification and bilayer assembly. Ensure research integrity.

Molecular Formula C19H34N4O6
Molecular Weight 414.503
CAS No. 113728-10-2
Cat. No. B570525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDipalmitolein
CAS113728-10-2
Molecular FormulaC19H34N4O6
Molecular Weight414.503
Structural Identifiers
SMILESCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCC)O
InChIInChI=1S/C35H64O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-31-33(36)32-40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h13-16,33,36H,3-12,17-32H2,1-2H3/b15-13-,16-14-
InChIKeyUASVNZGVGLYRNM-YTFOTSKYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dipalmitolein (CAS 113728-10-2) Diacylglycerol Procurement and Characterization Guide


Dipalmitolein (CAS 113728-10-2), also designated as 1,3-dipalmitoleoylglycerol or glyceryl 1,3-dipalmitoleate, is a diacylglycerol (DAG) characterized by a glycerol backbone esterified with two palmitoleic acid (C16:1, omega-7 monounsaturated fatty acid) moieties [1]. As a member of the DAG family with a molecular formula of C35H64O5 and a molecular weight of 564.88, it serves as a key intermediate in lipid metabolism, an endogenous activator of protein kinase C (PKC), and a critical analytical reference material for lipidomics [2]. The compound is commercially available as a mixed isomer standard, typically with a purity of ≥98%, and is formulated as a crystalline solid at room temperature .

The Procurement Risk of Substituting Dipalmitolein with Generic Diacylglycerol Standards


Generic substitution among DAG standards is scientifically unsound due to distinct chain-length and unsaturation-dependent physicochemical behaviors, divergent enzyme substrate specificities, and non-equivalent chromatographic retention properties. Dipalmitolein's specific 16:1 omega-7 fatty acid composition confers unique solubility profiles, melting behavior, and biological recognition that cannot be replicated by structurally similar DAGs such as dipalmitin (C16:0, saturated) or diolein (C18:1, omega-9). Direct experimental evidence demonstrates that even closely related DAGs exhibit substantially different reaction kinetics with key biosynthetic enzymes [1]. Furthermore, in lipidomics workflows, the use of an incorrect DAG standard introduces systematic quantitative bias in mass spectrometry-based lipid profiling due to non-equivalent ionization efficiencies and chromatographic retention times, compromising the validity of relative and absolute quantification across the entire diacylglycerol class .

Quantitative Differentiation of Dipalmitolein from Closest Structural Analogs


Enzymatic Substrate Specificity: RcDGAT Activity Comparison with Diolein and Diricinolein

In a direct head-to-head enzyme assay using microsomal preparations expressing recombinant castor diacylglycerol acyltransferase (RcDGAT), dipalmitolein exhibited significantly lower substrate conversion efficiency compared to the alternative DAG substrates diricinolein and diolein. At a fixed substrate concentration of 0.25 mM, the enzymatic activity with dipalmitolein as the acyl acceptor was 120 pmol/mg/min for the synthesis of dipalmitoleoyloleoylglycerol (PoPoO), compared to 195 pmol/mg/min with diolein (synthesizing triolein, OOO) and 318 pmol/mg/min with the optimal substrate diricinolein (synthesizing RRO) [1].

Lipid Biosynthesis Enzymology Triacylglycerol Synthesis

Physical State Differential: Liquid vs. Solid at Room Temperature

Dipalmitolein exists as a liquid at room temperature (approximately 20-25°C) due to the presence of two cis-unsaturated palmitoleoyl chains, which introduce kinks in the acyl chains that prevent efficient packing into a crystalline lattice. This contrasts sharply with its fully saturated analog dipalmitin (1,3-dipalmitin), which is a solid at room temperature with a melting point of approximately 72°C [1]. The liquid state of dipalmitolein is a class-level inference derived from the well-established relationship between acyl chain unsaturation and lipid melting behavior, where each cis-double bond lowers the melting temperature by approximately 40-60°C relative to the saturated counterpart of identical chain length [2].

Physicochemical Characterization Lipid Handling Formulation Development

Analytical Chromatographic Resolution: Distinct Retention in Lipidomics Workflows

In reversed-phase liquid chromatography coupled with mass spectrometry (LC-MS) lipidomics workflows, dipalmitolein exhibits a retention time that is distinct from and cannot be interchangeably substituted with other DAG reference standards. 1,3-Dipalmitolein (rac) is specifically employed alongside 1-Palmitin-3-Linolein (rac) and 1-Stearin-3-Olein (rac) as a calibration and quality control material for the identification and quantification of similar lipid species in complex biological samples . The chromatographic behavior is governed by its calculated logP value of approximately 13.3 , which differs from the logP values of other DAG standards, ensuring that substitution with an incorrect standard would result in misidentification or inaccurate quantification of endogenous DAG species in lipidomic profiling.

Lipidomics Mass Spectrometry Analytical Standardization

Storage Stability and Solubility Profile for Experimental Workflow Optimization

Dipalmitolein exhibits a well-characterized solubility profile that facilitates its use in biochemical and cell-based assays. The compound dissolves in dimethylformamide (DMF) at 20 mg/mL, dimethyl sulfoxide (DMSO) at 10 mg/mL, and ethanol at 30 mg/mL . This solubility profile is comparable to other monounsaturated DAGs but should not be assumed identical for all DAG species. Critically, stock solutions stored at -80°C are stable for 6 months, whereas storage at -20°C reduces the recommended usage window to 1 month, necessitating careful procurement and inventory planning to align with experimental timelines .

Compound Handling Stock Solution Preparation Biochemical Assay

Validated Research and Industrial Applications for Dipalmitolein (CAS 113728-10-2)


Enzymatic Studies of Triacylglycerol (TAG) Biosynthesis and Metabolic Engineering

In enzymology research focused on diacylglycerol acyltransferase (DGAT) activity and the terminal step of TAG biosynthesis, dipalmitolein serves as a defined substrate to probe enzyme specificity. Direct head-to-head comparative data demonstrate that dipalmitolein yields an activity of 120 pmol/mg/min with recombinant RcDGAT, which is 38.5% lower than the activity observed with diolein [1]. This quantitative difference is essential for constructing accurate kinetic models of TAG assembly, particularly in the context of metabolic engineering of oilseed crops to produce structured lipids with specific fatty acid compositions. Using a structurally distinct DAG standard would misrepresent enzyme behavior and lead to erroneous conclusions about acyl chain preferences.

Lipidomics Standardization and Quantitative Mass Spectrometry

Dipalmitolein is an indispensable reference standard in targeted and untargeted lipidomics workflows employing liquid chromatography-mass spectrometry (LC-MS). It is explicitly included as a calibration standard alongside 1-Palmitin-3-Linolein and 1-Stearin-3-Olein for the accurate identification and relative quantification of diacylglycerol species in complex biological matrices . The distinct chromatographic retention time and MS fragmentation pattern of dipalmitolein enable the unambiguous assignment of C16:1-containing DAG species. Substitution with a generic DAG standard invalidates the calibration curve for this specific lipid subclass, introducing systematic quantification errors that can propagate through the entire lipidomic dataset and compromise biological interpretation.

Membrane Biophysics and Lipid Bilayer Reconstitution Studies

The liquid physical state of dipalmitolein at room temperature, a class-level characteristic resulting from its two cis-unsaturated palmitoleoyl chains [2], makes it particularly well-suited for the preparation of lipid bilayers and liposomes without the requirement for elevated temperatures. This property streamlines the reconstitution of membrane proteins and the study of lipid-protein interactions, as it eliminates the risk of thermal denaturation of heat-sensitive proteins or other co-formulated biomolecules during vesicle preparation. This is a distinct practical advantage over saturated DAG analogs like dipalmitin, which are solid at room temperature and necessitate heating above their melting point for homogeneous mixing.

Biochemical Assay Development and Stock Solution Management

For laboratories developing in vitro biochemical assays involving DAGs as substrates, activators, or membrane components, the defined solubility and stability profile of dipalmitolein is critical for experimental reproducibility. With established solubilities in DMF (20 mg/mL), DMSO (10 mg/mL), and ethanol (30 mg/mL) , researchers can select the optimal solvent for their assay system. Furthermore, the documented stability limitation of 1 month at -20°C versus 6 months at -80°C directly informs procurement and storage strategies, guiding laboratories to purchase appropriately sized aliquots and to ensure adequate ultra-low temperature freezer capacity to maximize compound shelf life and minimize experimental variability due to compound degradation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dipalmitolein

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.